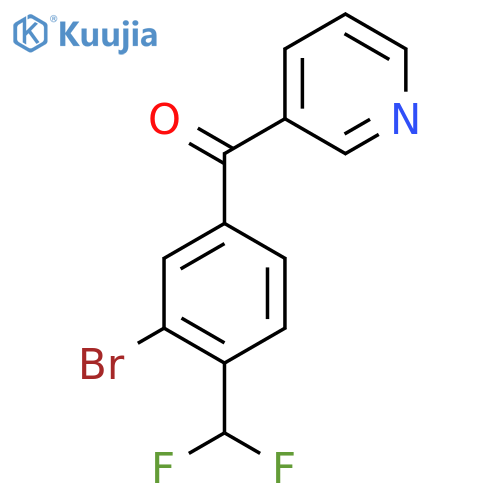Cas no 1261509-01-6 (3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine)

1261509-01-6 structure
商品名:3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine
CAS番号:1261509-01-6
MF:C13H8BrF2NO
メガワット:312.109529495239
CID:4985508
3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine
-
- インチ: 1S/C13H8BrF2NO/c14-11-6-8(3-4-10(11)13(15)16)12(18)9-2-1-5-17-7-9/h1-7,13H
- InChIKey: LSJXLANSKREXMX-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(C2C=NC=CC=2)=O)C=CC=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 301
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 30
3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013005404-250mg |
3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine |
1261509-01-6 | 97% | 250mg |
$484.80 | 2023-09-03 | |
| Alichem | A013005404-500mg |
3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine |
1261509-01-6 | 97% | 500mg |
$847.60 | 2023-09-03 | |
| Alichem | A013005404-1g |
3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine |
1261509-01-6 | 97% | 1g |
$1549.60 | 2023-09-03 |
3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine 関連文献
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
1261509-01-6 (3-(3-Bromo-4-(difluoromethyl)benzoyl)pyridine) 関連製品
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2039-76-1(3-Acetylphenanthrene)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
